molecular formula C9H15N3 B13529685 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole

1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole

Cat. No.: B13529685
M. Wt: 165.24 g/mol
InChI Key: COIPSIGBENXWIV-UHFFFAOYSA-N
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Description

1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole typically involves the construction of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole is unique due to its specific combination of the imidazole and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-methyl-5-(pyrrolidin-3-ylmethyl)imidazole

InChI

InChI=1S/C9H15N3/c1-12-7-11-6-9(12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3

InChI Key

COIPSIGBENXWIV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CC2CCNC2

Origin of Product

United States

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